molecular formula C15H21O6Tb B8208414 Terbium-2,4-Pentanedionate

Terbium-2,4-Pentanedionate

Cat. No.: B8208414
M. Wt: 456.25 g/mol
InChI Key: PJKGSRIANPFVEQ-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Terbium-2,4-Pentanedionate, also known as Terbium(III) acetylacetonate, is a coordination compound with the chemical formula Tb(C5H7O2)3. It is a yellow powder or crystalline substance that is primarily used in scientific research and industrial applications. This compound is known for its interesting photochemical and magnetic properties, making it valuable in various fields of study .

Scientific Research Applications

Terbium-2,4-Pentanedionate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium-2,4-Pentanedionate can be synthesized by reacting terbium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution, and the product is obtained by slow evaporation of the solvent. The general reaction is as follows:

TbCl3+3C5H8O2+3NaOHTb(C5H7O2)3+3NaCl+3H2O\text{TbCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Tb(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} TbCl3​+3C5​H8​O2​+3NaOH→Tb(C5​H7​O2​)3​+3NaCl+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the terbium ion is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state terbium complexes.

    Substitution: Ligand substitution reactions are common, where the acetylacetonate ligands can be replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like tetrahydrofuran (THF) and may be catalyzed by heat or light.

Major Products Formed:

Mechanism of Action

The mechanism of action of Terbium-2,4-Pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The terbium ion interacts with the oxygen atoms of the acetylacetonate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as luminescence in bioimaging or catalytic activity in organic synthesis .

Comparison with Similar Compounds

    Europium-2,4-Pentanedionate: Similar in structure and used for its luminescent properties.

    Gadolinium-2,4-Pentanedionate: Known for its magnetic properties and used in magnetic resonance imaging (MRI) contrast agents.

    Dysprosium-2,4-Pentanedionate: Used for its magnetic and luminescent properties in various applications.

Uniqueness of Terbium-2,4-Pentanedionate: this compound stands out due to its unique combination of photochemical and magnetic properties. This makes it particularly valuable in applications that require both luminescence and magnetism, such as in advanced imaging techniques and the development of multifunctional materials .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;terbium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGSRIANPFVEQ-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Tb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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